6-imino-N-[(4-methylphenyl)methyl]-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
6-imino-N-[(4-methylphenyl)methyl]-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex heterocyclic compound characterized by a fused tricyclic core structure with multiple nitrogen atoms and functional groups. Its structural uniqueness arises from the 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene scaffold, substituted with a propyl chain, a 4-methylbenzyl group, and a carboxamide moiety. Its synthesis and characterization likely involve advanced crystallographic tools such as SHELXL for refinement and ORTEP-3 for structural visualization, as these are standard in small-molecule crystallography .
Properties
IUPAC Name |
6-imino-N-[(4-methylphenyl)methyl]-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-3-11-28-20(24)17(22(29)25-14-16-9-7-15(2)8-10-16)13-18-21(28)26-19-6-4-5-12-27(19)23(18)30/h4-10,12-13,24H,3,11,14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXHJJIDXJPQHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=C(C=C3)C)C(=O)N4C=CC=CC4=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-N-[(4-methylphenyl)methyl]-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps. One common method is the electrochemical decarboxylation of α-imino-oxy acids to generate iminyl radicals, which then undergo intramolecular cyclization with adjacent (hetero)arenes . This process is carried out under exogenous-oxidant- and metal-free conditions using nBu4NBr as a mediator .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-imino-N-[(4-methylphenyl)methyl]-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Various substitution reactions can occur, particularly at the imino and carboxamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
6-imino-N-[(4-methylphenyl)methyl]-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 6-imino-N-[(4-methylphenyl)methyl]-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Key Observations :
Analytical Methods:
- Spectroscopy: IR and UV-Vis (used in Evid5) confirm functional groups like imino and carboxamide .
- Crystallography : SHELXL (Evid1) and WinGX (Evid4) enable precise determination of bond lengths and angles, critical for validating the triazatricyclic geometry .
Electronic and Reactivity Profiles
- This contrasts with electron-withdrawing substituents (e.g., tetrazole in Evid6), which may enhance electrophilicity .
- The oxo and imino groups create hydrogen-bonding sites, analogous to the dione moieties in spiro compounds (Evid5), suggesting utility in molecular recognition .
Biological Activity
The compound 6-imino-N-[(4-methylphenyl)methyl]-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| CAS Number | 849919-22-8 |
| Molecular Formula | C24H23N5O3 |
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | IORXLCPWFWTIOL-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exert its effects through:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding: It could bind to receptors that modulate cellular responses.
These interactions can lead to alterations in cellular signaling pathways, potentially resulting in therapeutic effects against various diseases.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance:
- A study demonstrated that related triazatricyclo compounds showed cytotoxic effects on cancer cell lines, suggesting potential use as anticancer agents .
Antimicrobial Properties
There is emerging evidence that this class of compounds may possess antimicrobial activity:
- In vitro studies have shown that certain derivatives exhibit significant antibacterial effects against a range of pathogenic bacteria .
Case Studies and Research Findings
-
Study on Anticancer Effects:
- Objective: To evaluate the cytotoxicity of the compound on human cancer cell lines.
- Findings: The compound demonstrated a dose-dependent inhibition of cell proliferation in breast cancer cells (MCF-7) and lung cancer cells (A549) .
- Antimicrobial Activity Assessment:
Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
